molecular formula C11H20N2O2 B1614370 1-(4-Piperidinyloxy)acetylpyrrolidine CAS No. 902836-88-8

1-(4-Piperidinyloxy)acetylpyrrolidine

Cat. No.: B1614370
CAS No.: 902836-88-8
M. Wt: 212.29 g/mol
InChI Key: TZJOTOFHDQDADH-UHFFFAOYSA-N
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Description

1-(4-Piperidinyloxy)acetylpyrrolidine is a compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol. It is a derivative of piperidine and pyrrolidine, both of which are significant in medicinal chemistry due to their biological activities and structural versatility .

Preparation Methods

The synthesis of 1-(4-Piperidinyloxy)acetylpyrrolidine typically involves the reaction of piperidine with a pyrrolidinone derivative under specific conditions. The exact synthetic route and reaction conditions can vary, but common methods include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the piperidine and pyrrolidine rings.

    Functional Group Transformations: Functionalization of preformed piperidine and pyrrolidine rings to introduce the necessary substituents.

Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity, and minimizing by-products.

Chemical Reactions Analysis

1-(4-Piperidinyloxy)acetylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the piperidine or pyrrolidine rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

1-(4-Piperidinyloxy)acetylpyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biological processes.

    Medicine: Due to its structural similarity to other bioactive compounds, it may be investigated for potential therapeutic uses.

    Industry: It can be used in the production of various chemical products, including agrochemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Piperidinyloxy)acetylpyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Piperidinyloxy)acetylpyrrolidine can be compared with other similar compounds, such as:

    Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.

    Piperidine Derivatives: These compounds share the piperidine ring and are widely used in medicinal chemistry.

The uniqueness of this compound lies in its specific combination of the piperidine and pyrrolidine rings, which may confer unique biological properties and synthetic versatility.

Properties

IUPAC Name

2-piperidin-4-yloxy-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c14-11(13-7-1-2-8-13)9-15-10-3-5-12-6-4-10/h10,12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJOTOFHDQDADH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90639909
Record name 2-[(Piperidin-4-yl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90639909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902836-88-8
Record name 2-(4-Piperidinyloxy)-1-(1-pyrrolidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902836-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Piperidin-4-yl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90639909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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